molecular formula C24H15BCl8Na B1149439 Sodiumtetrakis(3,5-dichlorophenyl)borate CAS No. 110019-19-7

Sodiumtetrakis(3,5-dichlorophenyl)borate

Cat. No.: B1149439
CAS No.: 110019-19-7
M. Wt: 620.80067
Attention: For research use only. Not for human or veterinary use.
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Description

Sodiumtetrakis(3,5-dichlorophenyl)borate is a chemical compound with the formula NaB(C6H3Cl2)4. It is a borate salt where the boron atom is coordinated to four 3,5-dichlorophenyl groups. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrakis(3,5-dichlorophenyl)borate typically involves the reaction of sodium borohydride with 3,5-dichlorophenyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

NaBH4+4(3,5Cl2C6H3)MgBrNaB(C6H3Cl2)4+4MgBrHNaBH_4 + 4 (3,5-Cl_2C_6H_3)MgBr \rightarrow NaB(C_6H_3Cl_2)_4 + 4 MgBrH NaBH4​+4(3,5−Cl2​C6​H3​)MgBr→NaB(C6​H3​Cl2​)4​+4MgBrH

Industrial Production Methods: On an industrial scale, the production of sodium tetrakis(3,5-dichlorophenyl)borate involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Sodiumtetrakis(3,5-dichlorophenyl)borate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the 3,5-dichlorophenyl groups are replaced by other nucleophiles.

    Complexation Reactions: It forms complexes with various metal ions, which can be used in catalysis and other applications.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield a borate salt with an amine ligand.

Scientific Research Applications

Sodiumtetrakis(3,5-dichlorophenyl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which sodium tetrakis(3,5-dichlorophenyl)borate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complex.

Comparison with Similar Compounds

  • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
  • Potassium tetrakis(4-chlorophenyl)borate
  • Lithium tetrakis(pentafluorophenyl)borate

Comparison: Sodiumtetrakis(3,5-dichlorophenyl)borate is unique due to the presence of chlorine atoms, which impart specific electronic and steric properties. This makes it distinct from other similar compounds, such as sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, which has fluorine atoms instead of chlorine. The differences in electronic properties influence their reactivity and applications in various fields.

Properties

CAS No.

110019-19-7

Molecular Formula

C24H15BCl8Na

Molecular Weight

620.80067

Synonyms

Borate(1-), tetrakis(3,5-dichlorophenyl)-, sodiuM(1:1)

Origin of Product

United States

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